molecular formula C10H12O2S B13631367 3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one

3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B13631367
M. Wt: 196.27 g/mol
InChI Key: OLNRNFLFOBUZLK-VOTSOKGWSA-N
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Description

3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one is a synthetic chalcone derivative incorporating a 5-methylthiophene moiety. This compound belongs to a class of molecules where an alpha, beta-unsaturated ketone bridge connects an ethoxy-substituted aromatic system to a thiophene ring, making it a valuable intermediate in medicinal chemistry and organic synthesis . The thiophene ring is a privileged pharmacophore in drug discovery, ranked 4th among U.S. FDA-approved sulfur-containing small molecules over the last decade . Thiophene-containing compounds are renowned for their diverse biological attributes, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities . The reactive enone system of the chalcone core is a key synthetic handle, allowing this compound to serve as a precursor for synthesizing various pharmacologically important heterocycles such as pyrazoles, pyrimidines, and isoxazoles . As a chalcone-thiophene hybrid, this compound is of significant interest for researchers exploring new structural prototypes with broader therapeutic potential. It is intended for use in combinatorial library generation, structure-activity relationship (SAR) studies, and as a building block for developing novel functional materials . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

(E)-3-ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one

InChI

InChI=1S/C10H12O2S/c1-3-12-7-6-9(11)10-5-4-8(2)13-10/h4-7H,3H2,1-2H3/b7-6+

InChI Key

OLNRNFLFOBUZLK-VOTSOKGWSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=CC=C(S1)C

Canonical SMILES

CCOC=CC(=O)C1=CC=C(S1)C

Origin of Product

United States

Preparation Methods

Claisen–Schmidt Condensation Approach

The most common and straightforward method for preparing chalcone derivatives such as 3-ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one is the Claisen–Schmidt condensation. This involves the base-catalyzed aldol condensation between an aromatic aldehyde and a ketone.

Typical Procedure:

  • Starting materials: 5-methylthiophene-2-carboxaldehyde and ethoxyacetophenone or ethoxyacetone derivatives.
  • Solvent: Methanol or ethanol.
  • Base catalyst: Aqueous sodium hydroxide (NaOH), typically 40% solution.
  • Conditions: The aldehyde and ketone are dissolved in the alcohol solvent and cooled to 0 °C. The base is added dropwise to control the reaction rate and avoid side reactions. The mixture is then stirred at room temperature overnight.
  • Workup: After completion, the reaction mixture is acidified with dilute hydrochloric acid to neutralize the base and precipitate the product. Extraction with ethyl acetate and drying over sodium sulfate follows.
  • Purification: Flash column chromatography using petroleum ether/ethyl acetate mixtures (e.g., 4:1) affords the pure chalcone derivative in yields ranging from 85% to 97%.

Reaction Scheme:

$$
\text{5-methylthiophene-2-carboxaldehyde} + \text{ethyl ketone derivative} \xrightarrow[\text{MeOH, 0 °C to RT}]{\text{NaOH}} \text{3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one}
$$

This method is widely used due to its simplicity, mild conditions, and good yields.

Palladium-Catalyzed Cross-Coupling and Cyclization

More advanced synthetic routes involve palladium-catalyzed coupling reactions, especially when further functionalization or fused ring systems are desired.

  • Catalyst: Palladium(II) acetate (Pd(OAc)2) with bipyridine ligands.
  • Additives: Silver trifluoroacetate (AgTFA), N-methylacetamide as solvent, and acetic acid as additive.
  • Conditions: Heating at 80–90 °C for 48 hours under inert atmosphere.
  • Substrates: Cyanomethoxychalcones or related α,β-unsaturated ketones bearing thiophene rings.
  • Outcome: Formation of complex heterocyclic systems or substituted chalcones with high regioselectivity.

While this method is more complex, it allows the preparation of derivatives with enhanced biological or photophysical properties.

Data Table: Summary of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Claisen–Schmidt Condensation 5-methylthiophene-2-carboxaldehyde + ethoxyacetophenone MeOH, 0 °C to RT, NaOH catalyst, overnight 85–97 Simple, high yield, widely used
Pd-Catalyzed Cross-Coupling Cyanomethoxychalcones + thiophene Pd(OAc)2, bpy, AgTFA, NMA, 80–90 °C, 48 h Variable Enables complex heterocycle synthesis
Stepwise synthesis via intermediates Ethoxy-substituted phenyl/thiophene derivatives Multi-step, various reagents N/A Patent-based, for advanced derivatives

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The thiophene ring and the enone moiety play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Interactions/Properties Reference
3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one C₁₀H₁₂O₂S 196.27 Ethoxy, 5-methylthiophene Enhanced solubility due to ethoxy group
(2E)-3-(5-methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one C₁₄H₁₁NO₃S 273.31 Nitro, 5-methylthiophene Strong electron-withdrawing nitro group; high dipole moment
(E)-1-(5-Iodothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one C₁₆H₁₅IO₄S 438.26 Iodo, trimethoxy, thiophene Large iodine atom affects crystallinity
1-(5-Chlorothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (LOVHAH) C₁₆H₁₅ClO₄S 346.80 Chloro, trimethoxy Intramolecular C–H⋯O interactions
1-(2-Hydroxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one (AGEFUQ) C₁₄H₁₂O₂S 252.31 Hydroxyl, 5-methylthiophene O–H⋯O and C–H⋯O/S intramolecular interactions
(E)-3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one C₁₅H₁₁ClO₂ 258.70 Chloro, hydroxyl DFT-studied HOMO-LUMO gap: -8.171 eV (electron-poor)

Electronic and Reactivity Comparisons

  • Electron-Donating vs. Withdrawing Groups: The ethoxy group in the target compound acts as a moderate electron donor, enhancing solubility in polar solvents and stabilizing the enone system through resonance . In contrast, the nitro group in the 4-nitrophenyl analogue (C₁₄H₁₁NO₃S) significantly increases electrophilicity, making it more reactive in Michael addition reactions . Halogen Effects: Chloro (LOVHAH) and iodo (C₁₆H₁₅IO₄S) substituents introduce steric bulk and alter crystal packing. For example, the iodo derivative exhibits distinct π-stacking due to iodine’s polarizability .
  • Hydrogen Bonding and Interactions: Hydroxyl-substituted AGEFUQ forms strong O–H⋯O hydrogen bonds, enhancing crystalline order and thermal stability . The ethoxy group in the target compound lacks hydrogen-bonding donors but participates in weaker C–H⋯O interactions .

Computational Insights

  • Quantum Chemical Descriptors :
    • DFT studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one reveal a HOMO-LUMO gap of -8.171 eV , indicating moderate reactivity . Comparable studies on the ethoxy-substituted compound are lacking but predicted to show a narrower gap due to electron donation from the ethoxy group.
    • Electron-withdrawing groups (e.g., nitro) reduce HOMO energy levels, increasing electrophilicity, as seen in the -8.723 eV value for (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one .

Biological Activity

3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Synthesis

The compound can be synthesized through a reaction involving 3-acetyl-4-hydroxycoumarin and hydrazine hydrate, followed by condensation with 5-methylthiophene-2-carbaldehyde. The resulting product exhibits a planar molecular structure, which is crucial for its biological activity. The asymmetric unit contains one molecule of the compound, with bond lengths and angles comparable to related coumarin compounds .

Antibacterial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antibacterial properties. For instance, terthiophene derivatives have shown effectiveness against various bacterial strains by disrupting cellular functions, leading to cell death. The mechanism often involves the production of reactive oxygen species (ROS), which can damage bacterial membranes and DNA .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 50 µg/mL
Escherichia coli< 25 µg/mL
Pseudomonas aeruginosa< 30 µg/mL

Antifungal Activity

The compound has also demonstrated antifungal activity against several fungal pathogens. Studies have shown that it inhibits the growth of fungi by interfering with their cell wall synthesis and disrupting membrane integrity.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans< 20 µg/mL
Aspergillus niger< 15 µg/mL
Cryptococcus neoformans< 10 µg/mL

Anticancer Properties

Preliminary studies suggest that 3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one may possess anticancer properties. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.
    • Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.
  • Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial efficacy of various thiophene derivatives, including our compound, against clinical isolates of bacteria and fungi. The results highlighted its superior activity against resistant strains.

Q & A

Q. What are the optimal synthetic routes for 3-Ethoxy-1-(5-methylthiophen-2-yl)prop-2-en-1-one, and how can reaction parameters be systematically optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 5-methylthiophene-2-carbaldehyde and an ethoxy-substituted acetophenone derivative. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol balances cost and safety .
  • Catalysts : Base catalysts like NaOH or piperidine (10–20 mol%) improve enolate formation and yield .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) ensures purity. Continuous flow reactors can optimize scalability and safety by controlling exothermicity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral contradictions be addressed?

Essential techniques include:

  • FT-IR : Confirm α,β-unsaturated ketone (C=O stretch ~1680 cm⁻¹) and thiophene ring (C-S stretch ~680 cm⁻¹) .
  • NMR : 1^1H NMR should show vinyl protons (δ 6.8–7.5 ppm, doublets) and ethoxy methyl protons (δ 1.3–1.5 ppm). Discrepancies in coupling constants (e.g., vinyl geometry) require 2D NMR (COSY, NOESY) to resolve stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 236.07) .

Q. What are the primary chemical reactions involving this chalcone, and how do reaction mechanisms differ under varying conditions?

Common reactions include:

  • Michael addition : Nucleophiles (e.g., amines) attack the β-carbon. Use THF or DCM at 0–25°C with catalytic acid (e.g., HCl) .
  • Diels-Alder cycloaddition : React with dienes (e.g., furan) under thermal conditions (80–100°C) to form six-membered rings. Solvent polarity affects regioselectivity .
  • Photochemical [2+2] cycloaddition : UV light (254 nm) in acetone yields cyclobutane derivatives; monitor via TLC .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular geometries or tautomeric forms?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous bond lengths/angles. For example:

  • The thiophene ring’s planarity and ethoxy group orientation can be validated via torsion angles .
  • Intermolecular interactions (e.g., C–H⋯O/S) stabilize crystal packing, which can explain solubility discrepancies .
  • Use Mercury software to compare experimental data with Cambridge Structural Database entries for validation .

Q. What strategies mitigate variability in biological activity assessments (e.g., antimicrobial assays) for this compound?

  • Dose-response standardization : Use MIC (Minimum Inhibitory Concentration) assays with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and triplicate measurements .
  • Solvent compatibility : Ensure DMSO concentrations ≤1% to avoid cytotoxicity .
  • Statistical modeling : Apply ANOVA to account for batch-to-batch synthetic variability or microbial resistance trends .

Q. How can computational methods elucidate structure-activity relationships (SAR) for its anti-inflammatory or anticancer potential?

  • Docking studies : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR) or Bcl-2 (PDB ID: 4AQ3). Validate poses with molecular dynamics (GROMACS) .
  • QSAR models : Correlate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity using Hammett constants or DFT-calculated electronic parameters (e.g., HOMO-LUMO gaps) .

Q. What experimental designs address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Asymmetric catalysis : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., L-proline) control stereochemistry during Michael additions .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in flow reactors to minimize racemization .
  • Chiral HPLC : Use Chiralpak® columns (hexane/isopropanol) to quantify enantiomeric excess post-synthesis .

Methodological Considerations for Data Interpretation

Q. How should researchers reconcile conflicting data between theoretical calculations (e.g., DFT) and experimental observations?

  • Benchmark computational methods : Compare DFT (B3LYP/6-31G*) results with SC-XRD data for geometry optimization accuracy .
  • Solvent effect modeling : Include PCM (Polarizable Continuum Model) in calculations to match experimental UV-Vis spectra .

Q. What protocols ensure reproducibility in measuring physicochemical properties (e.g., solubility, logP)?

  • Solubility : Use shake-flask method in buffered solutions (pH 1.2–7.4) with HPLC quantification .
  • logP determination : Reverse-phase HPLC (C18 column) with reference standards (e.g., n-octanol/water partitioning) .

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